N-[(2-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine
Description
N-[(2-Methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-amine core substituted with a methyl group at position 7 and an N-[(2-methoxyphenyl)methyl] group. The methoxy group at the ortho position of the benzyl substituent introduces steric and electronic effects that differentiate it from para-substituted analogs.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-10-8-20-14-13(10)17-9-18-15(14)16-7-11-5-3-4-6-12(11)19-2/h3-6,8-9H,7H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNCZGRXXOBESR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine typically involves the formation of the thieno[3,2-d]pyrimidine core followed by the introduction of the N-[(2-methoxyphenyl)methyl] group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency . The use of automated synthesis platforms and continuous flow chemistry can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions can vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of cancer.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For instance, it could interfere with cell signaling pathways, resulting in antiproliferative effects on cancer cells .
Comparison with Similar Compounds
Structural Analogues with Thieno[3,2-d]pyrimidin-4-amine Core
Key Observations :
- Substituent Position : The ortho-methoxy group in the target compound may reduce off-target interactions compared to para-substituted analogs (e.g., N-(4-methoxyphenyl) derivatives in ) .
- C7 Methyl Group : Common in analogs (e.g., ), this substituent likely contributes to metabolic stability by shielding reactive sites.
- Amine Modifications : Bulky groups (e.g., piperazine-sulfonyl in ) enhance target specificity but may reduce bioavailability due to increased molecular weight.
Physicochemical and Pharmacokinetic Comparison
Key Observations :
- The target compound’s ortho-methoxy group balances lipophilicity and solubility better than bulkier analogs.
- Pyridyl-containing derivatives (e.g., ) exhibit higher solubility, suggesting the target compound may require formulation optimization for bioavailability.
Structure-Activity Relationship (SAR) Insights
- C7 Methyl Group : Critical for maintaining activity across analogs (e.g., FLT3-ITD inhibition in , LPA2 antagonism in ). Removal or substitution reduces potency.
- Amine Substituents :
- Ortho vs. Para Methoxy : Ortho substitution (target compound) may hinder binding to certain targets compared to para-substituted derivatives (e.g., ), but improves selectivity .
- Sulfonyl-Piperazine Groups : Enhance affinity for charged binding pockets (e.g., LPA2 receptor) but limit blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
